molecular formula C12H14FNO2 B092465 Ethyl 3-(4-fluoroanilino)crotonate CAS No. 18529-17-4

Ethyl 3-(4-fluoroanilino)crotonate

Cat. No. B092465
CAS RN: 18529-17-4
M. Wt: 223.24 g/mol
InChI Key: BUDOLSNUNUYBLF-CMDGGOBGSA-N
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Description

Ethyl 3-(4-fluoroanilino)crotonate is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. The compound is related to ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate, which has been synthesized and characterized, revealing a supramolecular assembly with a three-dimensional network . Although the exact compound of interest is not directly studied in the provided papers, the related compounds give insights into the possible characteristics and behaviors of Ethyl 3-(4-fluoroanilino)crotonate.

Synthesis Analysis

The synthesis of related compounds involves various techniques and conditions. For instance, the synthesis of ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate was achieved through a process that included elemental analysis and spectroscopy methods . Another related compound, ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, was synthesized from a precursor involving ammonium acetate in glacial acetic acid . These methods provide a foundation for the synthesis of Ethyl 3-(4-fluoroanilino)crotonate, suggesting that similar conditions and reagents may be employed.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using single-crystal X-ray diffraction. For example, the Z isomer of ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate was found to have a three-dimensional supramolecular network . Similarly, ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate crystallizes in the orthorhombic space group and features an intramolecular N–H…O hydrogen bond . These findings suggest that Ethyl 3-(4-fluoroanilino)crotonate may also exhibit specific molecular interactions and conformations that could be elucidated through similar analytical techniques.

Chemical Reactions Analysis

The reactivity of similar compounds has been explored in various studies. For instance, ethyl 4,4,4-trifluorocrotonate was shown to undergo addition reactions with thiols in the presence of catalytic amounts of alkylamines and ammonia . This indicates that Ethyl 3-(4-fluoroanilino)crotonate might also participate in addition reactions under appropriate conditions, potentially leading to a variety of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using techniques such as FT-IR, NMR, TGA, and DTA . These studies have provided valuable information on the stability, thermal behavior, and spectroscopic fingerprints of the compounds. By analogy, Ethyl 3-(4-fluoroanilino)crotonate is likely to have distinct physical and chemical properties that could be similarly analyzed to understand its potential applications and behavior in various environments.

Scientific Research Applications

Synthesis and Tagging Applications

Preparation of Acid-resistant Tags : A study by Fukuda et al. (2014) discusses the design and synthesis of acid-resistant heavy fluorous tags from ethyl crotonate. These tags are designed for recycling in synthetic systems, indicating the potential application of ethyl crotonate derivatives in facilitating the separation and recovery of target molecules in synthetic chemistry processes (Fukuda et al., 2014).

Organic Synthesis

Regioselective Dipolar Cycloaddition : Research by Schmidt et al. (2012) focuses on developing a regioselective 1,3-dipolar cycloaddition involving various crotonates, including efforts to synthesize ethyl 3-phenyl-4-(trifluoromethyl)isoxazole-5-carboxylate. This highlights the role of crotonate derivatives in constructing complex molecular architectures, suggesting potential pathways for synthesizing related compounds (Schmidt et al., 2012).

Safety And Hazards

Ethyl 3-(4-fluoroanilino)crotonate may cause eye irritation and is harmful if absorbed through the skin, swallowed, or inhaled . It should not be released into the environment .

properties

IUPAC Name

ethyl (E)-3-(4-fluoroanilino)but-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO2/c1-3-16-12(15)8-9(2)14-11-6-4-10(13)5-7-11/h4-8,14H,3H2,1-2H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUDOLSNUNUYBLF-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C)NC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(\C)/NC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(4-fluoroanilino)crotonate

CAS RN

18529-17-4
Record name NSC158402
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158402
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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